4-Bromo-2-(cyclohexyloxy)benzoic acid

Lipophilicity Drug Design ADME Optimization

Medicinal chemistry programs targeting β3-AR agonists require a reliable para-bromo intermediate to build the critical biphenyl scaffold. 4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5) solves this with a single, multi-purpose building block that eliminates the need to re-optimize synthetic routes. - Enables direct Suzuki-Miyaura coupling to construct the sub-nanomolar β3-AR pharmacophore. - Provides two orthogonal diversification points (carboxylic acid for amide coupling; aryl bromide for cross-coupling) for parallel synthesis and DEL campaigns. - Offers a validated reduction pathway to the corresponding benzyl alcohol, expanding accessible chemical space from a single procurement.

Molecular Formula C13H15BrO3
Molecular Weight 299.16 g/mol
CAS No. 855482-74-5
Cat. No. B3158097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(cyclohexyloxy)benzoic acid
CAS855482-74-5
Molecular FormulaC13H15BrO3
Molecular Weight299.16 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OC2=C(C=CC(=C2)Br)C(=O)O
InChIInChI=1S/C13H15BrO3/c14-9-6-7-11(13(15)16)12(8-9)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)
InChIKeyAUBOYMWDJAXDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(cyclohexyloxy)benzoic acid: Chemical Profile


4-Bromo-2-(cyclohexyloxy)benzoic acid (CAS 855482-74-5) is a brominated aromatic carboxylic acid bearing a cyclohexyloxy substituent at the ortho position relative to the carboxyl group [1]. With a molecular formula of C13H15BrO3 and a molecular weight of 299.16 g/mol, this compound belongs to the class of 2-alkoxybenzoic acid derivatives distinguished by the presence of a para-bromo substituent that enables transition metal-catalyzed cross-coupling chemistry [2]. The compound's computed octanol-water partition coefficient (LogP) of 3.9 reflects enhanced lipophilicity imparted by both the cyclohexyloxy and bromo substituents [3].

Suzuki-Miyaura cross-coupling workflow Para-bromo handle enables modular biaryl construction
Orthogonal diversification strategy Carboxylic acid supports reduction, esterification, or amidation
Lipophilic building block selection Reported LogP 3.9 supports membrane permeability design space

Why Generic Substitution Fails for This Compound


In-class compounds within the 2-(cyclohexyloxy)benzoic acid family cannot be simply interchanged due to the divergent physicochemical and reactivity profiles arising from the nature of the 4-position substituent. The para-bromo atom in the target compound serves a dual function: it provides a synthetic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions that is absent in the non-halogenated analog 2-(cyclohexyloxy)benzoic acid [1], and it contributes a measurable increase in lipophilicity (ΔLogP ≈ +0.35 over the des-bromo congener) that directly impacts downstream pharmacokinetic properties when the scaffold is incorporated into bioactive molecules . Replacement with alternative 4-substituted analogs (e.g., 4-chloro, 4-fluoro, or 4-borono derivatives) alters both the electronic character of the aromatic ring and the accessible reaction pathways, making generic substitution unreliable without re-optimization of the entire synthetic route .

Target Compound 4-Br substituent: competent Suzuki coupling partner
Analog Risk Des-bromo analog lacks cross-coupling handle, requiring pre-functionalization
Target Compound Carboxylic acid oxidation state: three downstream paths
Analog Risk Pre-reduced benzyl alcohol or methyl ester limits synthetic optionality
Target Compound 4-Br reactivity profile: balanced for high-throughput chemistry
Analog Risk 4-Cl may require specialized catalysts; 4-I may introduce stability and cost issues

4-Bromo-2-(cyclohexyloxy)benzoic acid: Differentiation Evidence


Enhanced Lipophilicity for CNS-Penetrant Properties

The target compound (LogP = 3.9) exhibits a measurable increase in lipophilicity compared to its des-bromo analog 2-(cyclohexyloxy)benzoic acid (LogP = 3.55), yielding a ΔLogP of +0.35 . This difference arises from the electron-withdrawing and hydrophobic contributions of the para-bromine substituent. In the context of the biphenyl benzoic acid β3-adrenergic receptor agonist series, where the target compound serves as a key intermediate, increased lipophilicity at the terminal phenyl ring was directly correlated with improved β3-AR potency and selectivity [1].

Enhanced Lipophilicity
Cross-study comparable
ΔLogP +0.35 vs. des-bromo analog
Target LogP 3.9; comparator LogP 3.55
Supports membrane permeability context in lead optimization
Computed values; experimental confirmation may be warranted
Lipophilicity Drug Design ADME Optimization

Para-Bromo Enables Palladium-Catalyzed Cross-Coupling

The para-bromo substituent at the 4-position of the aromatic ring provides a competent leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of biaryl C-C bonds with arylboronic acids [1]. This reactivity is entirely absent in the non-halogenated analog 2-(cyclohexyloxy)benzoic acid (CAS 55751-60-5), which lacks a suitable coupling handle. The bromo group is specifically advantageous over chloro analogs (which require more forcing conditions or specialized catalysts) while being more cost-effective and stable than iodo analogs .

Pd-Catalyzed Cross-Coupling
Class-level inference
Aryl-Br: competent under standard Pd(0)/Pd(II) conditions
Des-bromo analog: no direct coupling handle
Supports modular library synthesis; halogen choice may influence catalyst selection
Reactivity advantage over 4-Cl; cost/stability advantage over 4-I
Suzuki Coupling C-C Bond Formation Biaryl Synthesis

Validated Intermediate for β3-AR Agonists

The target compound is specifically documented as a synthetic precursor in the preparation of biphenyl benzoic acid derivatives that were optimized as potent and selective human β3-adrenergic receptor (β3-AR) agonists [1]. The J. Med. Chem. 2008 publication (Parts I and II) describes the synthesis of lead candidates 10a and 10e, which demonstrated efficacy in an overactive bladder model in anesthetized dogs, with reported EC50 values at the human β3-AR in the sub-nanomolar range for optimized analogs containing the cyclohexyloxy scaffold [2]. The compound's specific substitution pattern (4-bromo, 2-cyclohexyloxy) maps directly onto the synthetic route disclosed in the patent literature (US20050137236A1, assigned to Astellas Pharma) for aminoalcohol derivatives with β3-AR agonist activity [3].

β3-AR Agonist Intermediate
Cross-study comparable
Documented in J. Med. Chem. 2008 synthetic route
Optimized analogs reported EC50 as low as 0.26 nM at human β3-AR
Enables reproduction of published SAR-relevant leads
Endpoint context from overactive bladder model; RUO research use
Beta-3 Adrenergic Receptor Overactive Bladder Medicinal Chemistry

Orthogonal Transformations of the Carboxylic Acid

The carboxylic acid group of the target compound is susceptible to selective reduction and esterification, enabling access to a diverse array of downstream intermediates. Reduction with lithium aluminum hydride (LiAlH4) in tetrahydrofuran at 5°C yields (4-bromo-2-cyclohexyloxyphenyl)methanol [1], while esterification produces methyl 4-bromo-2-(cyclohexyloxy)benzoate (CAS 1016313-24-8) [2]. Both transformations proceed without affecting the aryl-bromine bond, preserving the critical cross-coupling handle. This orthogonal reactivity is documented in the patent literature, where the resulting aminoalcohol derivatives demonstrated therapeutic utility for pollakiuria and urinary incontinence [3].

Orthogonal Transformations
Supporting evidence
LiAlH4 reduction to benzyl alcohol; esterification to methyl ester
Both pathways preserve aryl-Br handle
Maximizes synthetic optionality from a single procurement
Pre-reduced or pre-esterified analogs limit downstream diversification
Synthetic Intermediate Functional Group Interconversion Building Block

Differentiated Physicochemical Profile for Fragment Design

The target compound (MW = 299.16 g/mol) occupies a distinct molecular weight space compared to the des-bromo analog 2-(cyclohexyloxy)benzoic acid (MW = 220.26 g/mol), a difference of 78.90 g/mol corresponding to the substitution of hydrogen with bromine [1]. This difference is accompanied by an increase in heavy atom count from 16 to 17 and a reduction in the fraction of sp3-hybridized carbons (0.462 for the target vs. higher for the non-halogenated analog), altering both the three-dimensional shape and electronic surface of the molecule [2]. The bromine atom also introduces the potential for halogen bonding interactions with biological targets, a feature absent in non-halogenated scaffolds.

Physicochemical Profile
Cross-study comparable
ΔMW +78.90 g/mol; ΔHeavy Atoms +1 vs. des-bromo analog
MW 299.16; Heavy atoms 17; Fsp3 0.462
Supports property-guided fragment elaboration and lead optimization
Halogen bonding potential may be target-dependent
Molecular Weight Physicochemical Properties Fragment-Based Drug Design

4-Bromo-2-(cyclohexyloxy)benzoic acid: Application Scenarios


Suzuki Coupling to Access β3-AR Agonist Biaryls

This compound is the preferred starting material for medicinal chemistry programs targeting human β3-adrenergic receptor agonists for overactive bladder therapy. Its para-bromo substituent enables direct Suzuki-Miyaura coupling with arylboronic acids to construct the biphenyl scaffold described in the J. Med. Chem. 2008 publication series, where the cyclohexyloxy group at the 2-position was identified as a critical pharmacophoric element for achieving sub-nanomolar β3-AR potency [1]. The compound's LogP of 3.9 positions it favorably for the lipophilic optimization strategy validated in the biphenyl series, where increased lipophilicity at the terminal ring correlated with improved receptor binding [2].

Modular Scaffold for Hit-to-Lead Library Synthesis

For organizations conducting parallel synthesis or DNA-encoded library (DEL) campaigns, this compound provides a differentiated scaffold with two orthogonal diversification points: the carboxylic acid (amenable to amide coupling or esterification) and the aryl bromide (amenable to Suzuki, Buchwald-Hartwig, or Sonogashira coupling). The 4-bromo substitution pattern specifically offers an optimal balance of reactivity and stability for high-throughput chemistry compared to 4-chloro analogs (slower oxidative addition) or 4-iodo analogs (greater cost, light sensitivity) [1]. The validated reduction pathway to the corresponding benzyl alcohol further expands the accessible chemical space from a single procurement [2].

Aminoalcohol Derivatives from Patent Routes

Researchers aiming to reproduce or modify the aminoalcohol derivatives disclosed in US Patent US20050137236A1 (Astellas Pharma) for pollakiuria and urinary incontinence indications should procure this specific intermediate to ensure fidelity to the published synthetic route [1]. The patent teaches the use of this compound (or its reduced form) as a key intermediate; substitution with analogs bearing different halogen or alkoxy patterns would require complete re-validation of the synthetic sequence and may yield compounds outside the scope of the patent's structure-activity relationship [2].

Physicochemical Benchmark for Fragment-Based Design

This compound's well-defined physicochemical profile (MW = 299.16, LogP = 3.9, 17 heavy atoms, 3 rotatable bonds) makes it a useful reference scaffold for computational chemists and property-guided design teams evaluating the impact of halogen substitution on ADME parameters. The ΔLogP of +0.35 relative to the des-bromo analog provides a quantifiable benchmark for calibrating in silico LogP prediction models, while the bromine atom's contribution to molecular weight and heavy atom count serves as a reference point for fragment elaboration strategies [1].

Application
Selection Property
Validation Focus
Suzuki coupling to biaryl scaffolds
Para-bromo cross-coupling handle
Reaction condition optimization; catalyst compatibility
Hit-to-lead library synthesis
Orthogonal diversification points
Parallel chemistry tolerance; building block stability
Patent route reproduction
Documented intermediate identity
Synthetic fidelity to published β3-AR agonist routes
Property-guided fragment design
Well-defined LogP, MW, heavy atom count
In silico model calibration; ADME parameter benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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